tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate
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Overview
Description
tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 . It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under acidic conditions, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(aminomethyl)cyclohexane . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine group.
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals, where it protects amine groups during multi-step synthesis processes. It is also used in the development of prodrugs, where the protecting group is removed in vivo to release the active drug.
Industry: In the chemical industry, this compound is used in the production of polymers and resins. It is also employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine. This property is exploited in various synthetic processes to achieve selective reactions.
Comparison with Similar Compounds
- tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
- tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate
- tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Uniqueness: tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate is unique due to its six-membered cyclohexyl ring, which provides greater stability compared to smaller or larger ring systems. This stability makes it a preferred choice in synthetic applications where robust protection of the amine group is required.
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRHJVGZHRVXDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585463 |
Source
|
Record name | tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864943-63-5 |
Source
|
Record name | tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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